![molecular formula C25H19BrN2O3S B13379953 (5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B13379953.png)
(5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one
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Overview
Description
The compound (5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one is a complex organic molecule that features a thiazole ring, a naphthalene moiety, and various functional groups including bromine, ethoxy, and prop-2-ynoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Naphthalene Moiety: This step may involve the coupling of a naphthylamine derivative with the thiazole ring, possibly through a Buchwald-Hartwig amination.
Functional Group Modifications: The ethoxy and prop-2-ynoxy groups can be introduced through nucleophilic substitution reactions, while the bromine atom can be added via electrophilic bromination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety.
Reduction: Reduction reactions can target the double bond in the thiazole ring or the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium azide (NaN₃) can be employed.
Major Products
Oxidation: Products may include oxidized derivatives of the thiazole ring or naphthalene moiety.
Reduction: Reduced forms of the compound, such as dehalogenated or hydrogenated derivatives.
Substitution: Substituted products where the bromine or ethoxy groups are replaced by other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride:
Noble Gas Compounds: Although structurally different, these compounds share the characteristic of being chemically unique and having specialized applications.
Cresols: Aromatic compounds with phenolic groups, used in various industrial applications.
Uniqueness
The uniqueness of (5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one lies in its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C25H19BrN2O3S |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H19BrN2O3S/c1-3-12-31-22-15-19(26)17(13-21(22)30-4-2)14-23-24(29)28-25(32-23)27-20-11-7-9-16-8-5-6-10-18(16)20/h1,5-11,13-15H,4,12H2,2H3,(H,27,28,29)/b23-14- |
InChI Key |
QCLVMBBOLFUBPD-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)OCC#C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)OCC#C |
Origin of Product |
United States |
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